N-(2,4-DIMETHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE
Description
N-(2,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]quinoxaline core linked via a sulfanyl group to an acetamide moiety substituted with a 2,4-dimethylphenyl group. This structure combines electron-rich aromatic systems with a sulfanyl bridge, which may enhance DNA intercalation or protein-binding capabilities.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5OS/c1-12-7-8-14(13(2)9-12)21-17(25)10-26-19-18-23-20-11-24(18)16-6-4-3-5-15(16)22-19/h3-9,11H,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITWGHVBIZJAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,4-DIMETHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE typically involves the reaction of 1,2,4-triazolo[4,3-a]quinoxaline with a suitable thiol and an acetamide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or dimethyl sulfoxide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(2,4-DIMETHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the thiol group can be replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
N-(2,4-DIMETHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHYLPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting cell proliferation . This mechanism is similar to that of other DNA intercalators, such as doxorubicin. The molecular targets include the DNA itself and various enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- TopoII Inhibition: Bis-triazoloquinoxaline derivatives intercalate DNA and stabilize TopoII-DNA cleavage complexes, leading to apoptosis. The target compound’s triazoloquinoxaline core may share this mechanism but with reduced steric hindrance .
- Anticonvulsant Activity : Quinazoline-2,4-dione derivatives () interact with GABAA receptors, highlighting the role of the quinazoline core in CNS-targeted activity .
- Anti-Exudative Effects : Triazole sulfanyl acetamides () inhibit inflammatory mediators like COX-2, suggesting that substituents such as furan enhance selectivity for anti-inflammatory pathways .
Biological Activity
N-(2,4-Dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide, also known by its CAS number 1359482-14-6, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C19H17N5OS
- Molecular Weight : 363.4 g/mol
- Structure : The compound features a triazoloquinoxaline core linked to a dimethylphenyl group and a sulfanylacetamide moiety.
| Property | Value |
|---|---|
| CAS Number | 1359482-14-6 |
| Molecular Formula | C19H17N5OS |
| Molecular Weight | 363.4 g/mol |
The biological activity of this compound has been explored in various studies. The compound is believed to exert its effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Studies indicate that this compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and survival.
- Antioxidant Properties : Preliminary data suggest that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
- Modulation of Neurotransmitter Systems : There is evidence that the compound interacts with neurotransmitter systems, which could have implications for neuropharmacology.
Therapeutic Potentials
Research has highlighted several therapeutic areas where this compound may be beneficial:
- Anticancer Activity : Initial studies have shown promise in inhibiting the growth of certain cancer cell lines.
- Neuroprotective Effects : Its potential role in neuroprotection suggests applications in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be useful in treating inflammatory disorders.
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound:
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Cell Viability Assays : Using various cancer cell lines (e.g., HeLa and MCF-7), researchers observed a significant reduction in cell viability upon treatment with this compound at concentrations ranging from 10 µM to 100 µM.
Cell Line IC50 (µM) HeLa 25 MCF-7 30 - Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis in treated cells compared to controls.
In Vivo Studies
Limited in vivo studies have been reported; however, preliminary animal models suggest that the compound may reduce tumor size and improve survival rates in xenograft models.
Q & A
Basic: What are the optimized synthetic routes for N-(2,4-dimethylphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide?
The synthesis involves multi-step reactions starting from precursors like methyl 2-isothiocyanatobenzoate and glycine. Key steps include:
- Oxidation of intermediates (e.g., H₂O₂-mediated conversion of thioxo-quinazoline to dioxo derivatives) .
- Coupling reactions using reagents like N,N′-carbonyldiimidazole and chloroacetamides under controlled conditions .
- Solvent selection (e.g., dioxane or ethanol) and catalysts (triethylamine) to improve yield and purity .
Methodological optimization requires monitoring via TLC or HPLC to confirm intermediate purity .
Basic: Which analytical techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and molecular connectivity, particularly for the triazoloquinoxaline core .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolves stereochemistry and solid-state interactions .
- Elemental Analysis : Validates purity and stoichiometry .
Basic: What in vitro/in vivo models are suitable for initial biological screening?
- Anticonvulsant Activity : Use PTZ (pentylenetetrazole)-induced seizure models in mice, with sodium valproate as a reference .
- Anticancer Potential : Cytotoxicity assays against cell lines like HePG-2, Caco-2, or MCF-7 .
- Antimicrobial Screening : Agar diffusion or microdilution assays for bacterial/fungal strains .
Advanced: How can researchers elucidate the mechanism of action for this compound?
- Molecular Docking : Screen against targets like GABA receptors (for anticonvulsant activity) or Topoisomerase II (anticancer) .
- Kinase Inhibition Assays : Use fluorescence-based or radiometric methods to assess selectivity .
- Gene Expression Profiling : RNA sequencing to identify pathways affected in treated cell lines .
- In Vivo Pharmacokinetics : Measure bioavailability and metabolite formation in rodent models .
Advanced: How to perform structure-activity relationship (SAR) studies on triazoloquinoxaline derivatives?
- Substituent Variation : Modify the 2,4-dimethylphenyl group to assess steric/electronic effects on target binding .
- Core Scaffold Comparison : Compare activity with triazolopyridazines or triazolopyrimidines to identify scaffold-specific interactions .
- Quantitative SAR (QSAR) : Use computational tools to correlate substituent descriptors (e.g., logP, polar surface area) with biological activity .
Advanced: How to resolve contradictions in efficacy data across different biological assays?
- Assay Replication : Repeat experiments under standardized conditions (e.g., fixed cell density, serum concentration) .
- Dose-Response Analysis : Confirm activity across multiple concentrations to rule out false negatives/positives .
- Off-Target Profiling : Use proteome-wide screens (e.g., kinase panels) to identify confounding interactions .
Advanced: What strategies address discrepancies between in vitro and in vivo results?
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation .
- Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assays (PAMPA) for CNS-targeted compounds .
- Formulation Optimization : Improve solubility via co-solvents (e.g., DMSO/PEG mixtures) or nanoparticle encapsulation .
Advanced: How to evaluate target selectivity in kinase or receptor inhibition studies?
- Competitive Binding Assays : Compare IC₅₀ values against related targets (e.g., TopoIIα vs. TopoIIβ) .
- Crystallography or Cryo-EM : Resolve compound-target complexes to identify binding site interactions .
- Selectivity Panels : Use commercial platforms (e.g., Eurofins KinaseProfiler) to screen >100 kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
